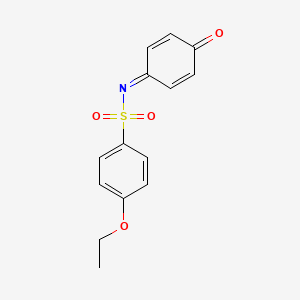![molecular formula C11H9NO5S B12557862 Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate CAS No. 177711-20-5](/img/structure/B12557862.png)
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a prop-2-en-1-yl group attached to a benzoate moiety, with a sulfamoyl group and an oxomethylidene group contributing to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate typically involves esterification reactions. One common method is the reaction of 3-[(oxomethylidene)sulfamoyl]benzoic acid with prop-2-en-1-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxomethylidene group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxymethyl derivatives, and various substituted benzoates.
Applications De Recherche Scientifique
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its reactive functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate involves its interaction with molecular targets through its reactive functional groups. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxomethylidene group can participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(prop-2-yn-1-yl)benzoate: Similar in structure but lacks the sulfamoyl group.
Ethyl benzoate: A simpler ester without the additional functional groups.
Propargyl benzoate: Contains a propargyl group instead of a prop-2-en-1-yl group.
Uniqueness
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate is unique due to the presence of both the sulfamoyl and oxomethylidene groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
177711-20-5 |
|---|---|
Formule moléculaire |
C11H9NO5S |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
prop-2-enyl 3-isocyanatosulfonylbenzoate |
InChI |
InChI=1S/C11H9NO5S/c1-2-6-17-11(14)9-4-3-5-10(7-9)18(15,16)12-8-13/h2-5,7H,1,6H2 |
Clé InChI |
CFIAOLLEDFUYIA-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


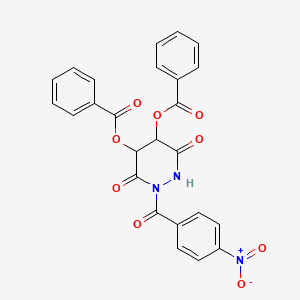
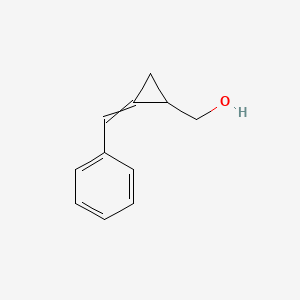
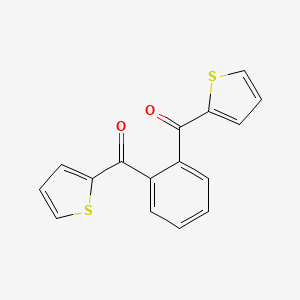
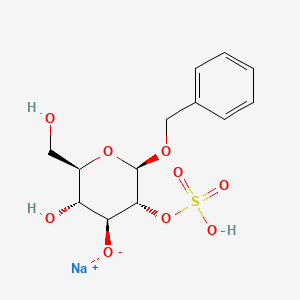
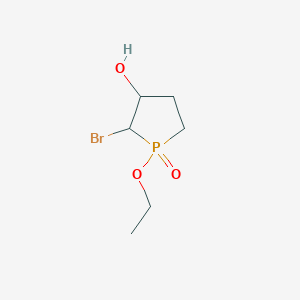
![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)
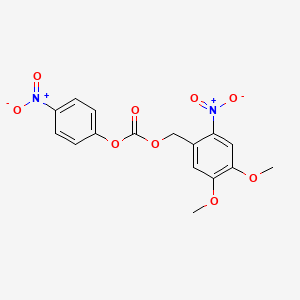

![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)

![4,6-Dimethyl-2-[2-(4-methylphenyl)hydrazinylidene]thieno[2,3-b]pyridin-3(2H)-imine](/img/structure/B12557875.png)
![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
